![molecular formula C16H18Cl2N4O3S B2804634 4-(4-((2,5-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine CAS No. 946250-08-4](/img/structure/B2804634.png)
4-(4-((2,5-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-((2,5-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has gained significant attention from the scientific community due to its potential as an effective anti-cancer agent.
Scientific Research Applications
Metabolism and Disposition Studies
Studies have explored the metabolism and disposition of certain compounds structurally similar to the compound , indicating the scientific interest in understanding how these compounds are processed in the body. For instance, Venetoclax, a B-cell lymphoma-2 inhibitor, was shown to be primarily cleared by hepatic metabolism, with fecal elimination being a major route. This study highlights the metabolic pathways and disposition of compounds with similar structural components (Liu et al., 2017).
Pharmacological Applications
Compounds with structural similarities have been investigated for their potential pharmacological applications. For instance, research on 5-Hydroxytryptamine1A receptor occupancy by novel full antagonists explored the potential therapeutic applications in treating anxiety and mood disorders. The study used PET imaging to evaluate the receptor occupancy, demonstrating the potential of such compounds in clinical applications (Rabiner et al., 2002).
Imaging and Diagnostic Applications
The compound's structural analogs have been used in the development of novel radiopharmaceuticals for imaging purposes. For example, [18F]DASA-23, targeting pyruvate kinase M2, was used in PET imaging to measure glycolysis, a key process in tumor metabolism. The study's findings suggest the potential of these compounds in the non-invasive delineation of gliomas based on aberrantly expressed metabolic markers (Patel et al., 2019).
Therapeutic Applications
The therapeutic potential of structurally related compounds has been explored in various studies. For instance, BMS-690514, an inhibitor of human epidermal growth factor receptors and vascular endothelial growth factor receptors, is under development for treating lung and breast cancer. Studies on its disposition after oral administration to humans shed light on its metabolism and the role of different metabolic pathways (Christopher et al., 2010).
properties
IUPAC Name |
4-[4-(2,5-dichlorophenyl)sulfonylpiperazin-1-yl]-6-methoxy-2-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N4O3S/c1-11-19-15(10-16(20-11)25-2)21-5-7-22(8-6-21)26(23,24)14-9-12(17)3-4-13(14)18/h3-4,9-10H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJOXHOZHRQJNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-((2,5-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.